An In-Depth Technical Guide to 1,3-Dioxepane: Chemical Structure, Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 1,3-Dioxepane: Chemical Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxepane, a seven-membered heterocyclic ether, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and detailed spectral characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.
Chemical Structure and Properties
1,3-Dioxepane is a cyclic acetal with the molecular formula C₅H₁₀O₂.[1] Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 3 positions. The systematic IUPAC name for this compound is 1,3-dioxepane.
Chemical Structure:
Figure 1: 2D Chemical Structure of 1,3-Dioxepane.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dioxepane and its related derivatives is presented in the table below for easy comparison.
| Property | 1,3-Dioxepane | 2-Methyl-1,3-dioxepane | 2-Methylene-1,3-dioxepane |
| Molecular Formula | C₅H₁₀O₂ | C₆H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 102.13[1] | 116.16[2] | 114.14[] |
| CAS Number | 505-65-7[1] | 4469-25-4[2] | 69814-56-8[] |
| Boiling Point (°C) | 134-135 | 154.1 at 760 mmHg[2] | 172.8 ± 20.0 at 760 mmHg[] |
| Density (g/cm³) | 1.011 | 0.919[2] | 1.0 ± 0.1[] |
| Refractive Index | 1.433 | 1.405[2] | 1.440[2] |
| Flash Point (°C) | 31 | 46[2] | 61.1 ± 21.3[2] |
Synthesis of 1,3-Dioxepane
The most common and direct method for the synthesis of 1,3-Dioxepane is the acid-catalyzed acetalization of 1,4-butanediol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or trioxane.
Figure 2: General reaction scheme for the synthesis of 1,3-Dioxepane.
Experimental Protocol: Synthesis from 1,4-Butanediol and Paraformaldehyde
This protocol is adapted from established procedures for the synthesis of cyclic acetals.
Materials:
-
1,4-Butanediol
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1.0 mol), paraformaldehyde (1.1 mol), and toluene (200 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude 1,3-Dioxepane by fractional distillation under reduced pressure to obtain the pure product.
Spectroscopic Characterization
The structure of 1,3-Dioxepane is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR):
-
Experimental Protocol: A sample of 1,3-Dioxepane (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
H2 (O-CH₂-O): ~4.7 ppm (singlet, 2H). This proton is deshielded due to being attached to two oxygen atoms.
-
H4, H7 (O-CH₂-CH₂): ~3.8 ppm (triplet, 4H). These protons are adjacent to an oxygen atom.
-
H5, H6 (CH₂-CH₂-CH₂): ~1.7 ppm (quintet, 4H). These are the central methylene protons in the butane-1,4-diol backbone.
-
¹³C NMR (Carbon-13 NMR):
-
Experimental Protocol: A more concentrated sample (approx. 50-100 mg) in a deuterated solvent is used. The spectrum is typically recorded with proton decoupling.
-
Expected Chemical Shifts (δ):
-
C2 (O-CH₂-O): ~95 ppm. This carbon is significantly deshielded by the two attached oxygen atoms.
-
C4, C7 (O-CH₂): ~68 ppm. These carbons are deshielded by the adjacent oxygen atom.
-
C5, C6 (CH₂-CH₂): ~27 ppm. These are the central carbons of the butylene chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,3-Dioxepane, the key absorptions are related to C-H and C-O bonds.
Experimental Protocol: A thin film of neat liquid 1,3-Dioxepane is placed between two salt plates (e.g., NaCl or KBr) for analysis by an FTIR spectrometer.
Characteristic Absorption Bands (cm⁻¹):
-
C-H stretch (sp³): 2950-2850 cm⁻¹. This is characteristic of the methylene groups in the ring.
-
C-O stretch (acetal): 1150-1050 cm⁻¹. A strong and characteristic absorption for the ether linkages within the cyclic acetal structure. The presence of two C-O bonds often leads to a complex pattern in this region.[4][5]
-
CH₂ bend: ~1465 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.
Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.
Expected Fragmentation Pattern (m/z):
-
Molecular Ion (M⁺): m/z = 102. This corresponds to the molecular weight of 1,3-Dioxepane. The intensity of this peak may be low depending on the stability of the molecular ion.
-
Major Fragment Ions:
-
m/z = 101 (M-1): Loss of a hydrogen atom.
-
m/z = 72 (M-30): Loss of formaldehyde (CH₂O) via a retro-Diels-Alder type fragmentation or other rearrangement, a common pathway for cyclic acetals.
-
m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [CH₃CO]⁺, though the latter is less likely here.
-
m/z = 42: Corresponding to the ketene radical cation [CH₂=C=O]⁺ or propene [C₃H₆]⁺.
-
m/z = 31: [CH₂OH]⁺ fragment.
-
m/z = 29: [CHO]⁺ or [C₂H₅]⁺ fragment.
-
Figure 3: Proposed mass spectral fragmentation pathway for 1,3-Dioxepane.
Applications
1,3-Dioxepane and its derivatives are valuable in several areas of chemical science:
-
Polymer Chemistry: The ring structure of 1,3-Dioxepane can be opened through ring-opening polymerization to produce polyethers and polyacetals. These polymers can have applications in biodegradable materials and drug delivery systems. A notable derivative, 2-methylene-1,3-dioxepane, is used in the synthesis of functional polyesters.
-
Organic Synthesis: As a protected form of a 1,4-diol and formaldehyde, 1,3-Dioxepane can be used as an intermediate in the synthesis of more complex molecules. The acetal group is stable to basic and nucleophilic conditions and can be readily removed under acidic conditions.
-
Solvent: Due to its ether linkages, 1,3-Dioxepane may find applications as a polar aprotic solvent in certain reactions.
Safety and Handling
1,3-Dioxepane is a flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
1,3-Dioxepane is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis from readily available starting materials and its utility as a monomer and synthetic intermediate make it a compound of interest for a wide range of chemical applications. The detailed spectroscopic data provided in this guide will aid researchers in its unambiguous identification and characterization.
